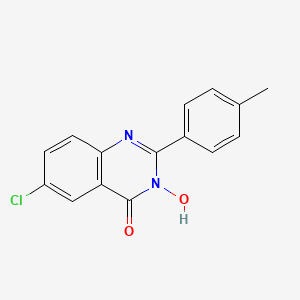

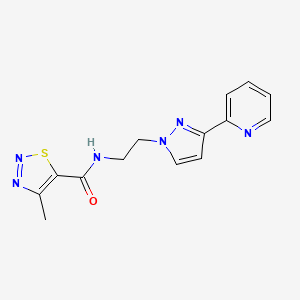

6-chloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Biological Activities and Analgesic Properties

6-chloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, a derivative of 4(3H)-quinazolinone, demonstrates diverse biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. Specifically, compounds synthesized from 4(3H)-quinazolinone derivatives have shown significant analgesic activity in in vitro studies, exhibiting higher analgesic activities compared to standard drugs (Osarumwense Peter Osarodion, 2023).

Corrosion Inhibition

Quinazolinone derivatives, including variants similar to 6-chloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, have been synthesized and evaluated for their effectiveness as corrosion inhibitors. These compounds demonstrate significant inhibition efficiency against mild steel corrosion in acidic environments, showcasing their potential industrial application in corrosion protection (N. Errahmany et al., 2020).

Anticancer and Cytotoxic Effects

Research has identified the cytotoxic potential of 6-chloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone derivatives against various cancer cell lines. These compounds have been observed to inhibit tubulin polymerization, a crucial process in cell division, indicating their potential utility in cancer treatments. Specific derivatives have shown significant cytotoxic activity and the ability to cause disruption of the cellular microtubule system, suggesting a mechanism of action related to tubulin assembly inhibition (D. Raffa et al., 2004).

Synthesis and Applications in Dyes

6-chloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone derivatives have been utilized in the synthesis of styryl and azo disperse dyes. These dyes have been applied to polyester, indicating the potential use of these compounds in the textile industry. However, evaluations of their fastness properties have yielded mixed results (H. S. Bhatti & S. Seshadri, 2004).

Application in Nanoparticle Synthesis

Quinazolinone derivatives have been employed in the synthesis of nanoparticles with potential medicinal applications. The efficient and one-pot synthesis route for 4(3H)-quinazolinones using magnetic nanoparticles as a catalyst highlights the versatility of these compounds in nanotechnology and pharmaceutical synthesis (M. Dadgar & N. Kalkhorani, 2015).

properties

IUPAC Name |

6-chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-9-2-4-10(5-3-9)14-17-13-7-6-11(16)8-12(13)15(19)18(14)20/h2-8,20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWUAZBKUCUGGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322165 |

Source

|

| Record name | 6-chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one | |

CAS RN |

338412-59-2 |

Source

|

| Record name | 6-chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2363597.png)

![N-{4-[4-(3-acetamidopropyl)phenyl]-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2363600.png)

![(2R,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2363603.png)

![5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2363605.png)

![1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide](/img/structure/B2363610.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2363616.png)